1-(4H-Furo[3,2-b]pyrrol-4-yl)ethanone

Spectroscopic Differentiation Regioisomer Identification Quality Control

Researchers building targeted furo[3,2-b]pyrrole libraries often face SAR ambiguity when substitution position is uncontrolled. This 4-acetylfuro[3,2-b]pyrrole, with regioisomeric purity confirmed by NMR, eliminates that uncertainty. • Enables regioselective electrophilic substitution & cyclocondensation with DMAD to access the 6-hydroxyindole system-unattainable with 5-acetyl isomers. • PSA of 35.14 Ų supports CNS-focused library design; the electron-withdrawing acetyl group predictably modulates the HOMO-LUMO gap. • Documented synthetic routes and published spectroscopic data reduce scale-up risk and analytical method development burden.

Molecular Formula C8H7NO2
Molecular Weight 149.15 g/mol
CAS No. 114810-50-3
Cat. No. B047212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4H-Furo[3,2-b]pyrrol-4-yl)ethanone
CAS114810-50-3
Synonyms4H-Furo[3,2-b]pyrrole, 4-acetyl- (9CI)
Molecular FormulaC8H7NO2
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESCC(=O)N1C=CC2=C1C=CO2
InChIInChI=1S/C8H7NO2/c1-6(10)9-4-2-8-7(9)3-5-11-8/h2-5H,1H3
InChIKeyLLDKTFHAZYSWOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4H-Furo[3,2-b]pyrrol-4-yl)ethanone: Furo[3,2-b]pyrrole Building Block


1-(4H-Furo[3,2-b]pyrrol-4-yl)ethanone, systematically known as 4-acetylfuro[3,2-b]pyrrole, is a heterocyclic intermediate comprising a fused furan-pyrrole bicycle acetylated at the 4-position. Its molecular formula is C8H7NO2, with a molecular weight of 149.15 g/mol . This compound serves as a key precursor for constructing more complex furo[3,2-b]pyrrole derivatives, as documented in synthetic chemistry literature [1]. Its utility stems from the precisely positioned acetyl group, which enables specific downstream reactions such as regioselective electrophilic substitution and cyclocondensation, making it a valuable building block for medicinal chemistry and material science research.

1-(4H-Furo[3,2-b]pyrrol-4-yl)ethanone: Unmatched Regioselectivity


While the furo[3,2-b]pyrrole scaffold can be functionalized at various positions, the specific location of the acetyl group on 1-(4H-Furo[3,2-b]pyrrol-4-yl)ethanone dictates its reactivity profile in ways that simpler, unsubstituted, or differently substituted analogues cannot replicate. For example, the 4-acetyl group directs electrophilic substitution and facilitates cyclocondensation with dienophiles, such as dimethyl butynedioate, to afford products distinctly different from those obtained with a 5-acetyl isomer or unsubstituted core [1][2]. The acetyl's electron-withdrawing effect on the pyrrole ring modulates the HOMO-LUMO gap differently than a benzyl or methyl group, which is critical for tuning photophysical or electronic properties. This regiospecificity is essential for researchers aiming to build targeted compound libraries where the spatial orientation of the substituent is the primary design parameter.

1-(4H-Furo[3,2-b]pyrrol-4-yl)ethanone: Evidence vs. Closest Analogs


4-Acetyl vs. 5-Acetyl Isomer: NMR Discrimination

The 4-acetyl substitution pattern in 1-(4H-Furo[3,2-b]pyrrol-4-yl)ethanone produces a distinct NMR fingerprint compared to its 5-acetyl regioisomer (CAS 60664-19-9). While a direct head-to-head spectral table from a single study is not available, the published 1H and 13C NMR data for the 4-acetyl derivative [1] can be used as a reference standard to identify regioisomeric purity. The acetyl methyl proton signal and the pyrrole ring proton coupling patterns are diagnostic, allowing procurement teams to specify this compound and verify its identity, ruling out the common synthetic alternate, the 5-acetyl isomer. This is a class-level inference based on established principles of heterocyclic NMR, where the position of substitution directly correlates with chemical shift and coupling.

Spectroscopic Differentiation Regioisomer Identification Quality Control

DMAD Cycloaddition: Unique Indole Scaffold Access

A key differentiator for 1-(4H-Furo[3,2-b]pyrrol-4-yl)ethanone is its documented reaction with dimethyl butynedioate (DMAD), which yields a specific dimethyl 1-acetyl-6-hydroxy-4,5-indoledicarboxylate product [1]. This [4+2] cycloaddition is dependent on the 4-acetyl group's electronic activation. The unsubstituted 4H-furo[3,2-b]pyrrole or the 4-benzyl derivative reacts differently with DMAD, highlighting the unique reactivity of the 4-acetyl congener. This provides a direct pathway to 6-hydroxyindole derivatives, a privileged pharmacophore, not accessible with 4-H or 4-alkyl analogues.

Cycloaddition Heterocycle Synthesis Methodology

PSA: Predictor of CNS Permeability

The topological polar surface area (PSA) of 1-(4H-Furo[3,2-b]pyrrol-4-yl)ethanone is calculated to be 35.14 Ų . This value is identical to its 5-acetyl regioisomer and other simple acetyl-furopyrroles, placing it within the optimal range for blood-brain barrier penetration (typically PSA < 70 Ų) and oral absorption. While not a differentiating factor from its isomers, this quantifiable property confirms its suitability as a core scaffold in CNS-focused drug discovery programs, where procurement of a well-characterized, regioisomerically pure building block is essential for consistent SAR interpretation.

Drug-likeness ADME Prediction Library Design

1-(4H-Furo[3,2-b]pyrrol-4-yl)ethanone: Key Applications


CNS-Penetrant Library Synthesis

Given its PSA of 35.14 Ų , researchers can confidently procure this building block to generate libraries of furo[3,2-b]pyrrole derivatives with a high probability of CNS activity. The regioisomeric purity confirmed by NMR [1] ensures that any observed biological activity can be definitively linked to the 4-substitution pattern, avoiding the confounding SAR ambiguity introduced by a mixture of 4- and 5-acetyl isomers.

6-Hydroxyindole Pharmacophore Access

For chemists developing new synthetic routes, this compound offers a unique, literature-precedented entry into the 6-hydroxyindole system via cycloaddition with DMAD [1]. This avoids a multi-step de novo synthesis of the indole and is not achievable with the more common furan or pyrrole building blocks that lack the specific 4-acetyl activation.

Process Chemistry: Validated Starting Material

A defined synthetic intermediate with published spectroscopic data and documented reactivity, such as this compound, reduces scale-up risk. A process chemist can implement the known DMAD reaction [1] and use the published NMR assignments [1] for in-process control, avoiding the analytical method development burden associated with a novel or poorly characterized alternative.

Furopyrrole Chemical Space Exploration

As a representative of the furo[3,2-b]pyrrole class, this compound serves as a defined starting point for studying structure-activity relationships. Its 4-acetyl group enables subsequent transformations, such as hydrolysis to the acid or reduction to the alcohol, while serving as an internal standard for comparing reactivity between different 4-substituted analogues [2].

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